molecular formula C21H23ClN2O2S B2737026 N-[4-(3-chloroadamantanyl)(1,3-thiazol-2-yl)]-2-phenoxyacetamide CAS No. 881440-87-5

N-[4-(3-chloroadamantanyl)(1,3-thiazol-2-yl)]-2-phenoxyacetamide

Cat. No. B2737026
CAS RN: 881440-87-5
M. Wt: 402.94
InChI Key: WXMDGVMKMHDJPE-UHFFFAOYSA-N
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Description

The compound “N-[4-(3-chloroadamantanyl)(1,3-thiazol-2-yl)]-2-phenoxyacetamide” is a complex organic molecule. It contains an adamantane structure which is a type of diamondoid and a thiazole ring, a type of azole heterocycle . The compound also contains a phenoxy group and an acetamide group.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The adamantane structure would provide a rigid, three-dimensional framework, while the thiazole ring could potentially participate in aromatic interactions .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the thiazole ring and the acetamide group. The thiazole ring is known to participate in various chemical reactions, including nucleophilic and oxidation reactions . The acetamide group could potentially undergo hydrolysis or other reactions involving the carbonyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the adamantane structure could potentially increase the compound’s lipophilicity, while the thiazole ring could contribute to its aromaticity .

Scientific Research Applications

Antimicrobial Activity

Compounds structurally related to N-[4-(3-chloroadamantanyl)(1,3-thiazol-2-yl)]-2-phenoxyacetamide, such as various phenoxyacetamide derivatives, have been synthesized and evaluated for their antimicrobial activity. For instance, a study demonstrated the synthesis of 2-substituted phenoxy-N-(4-substituted phenyl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-yl)acetamide derivatives, revealing promising antimicrobial properties against a range of plant fungi and bacteria (G. Liao et al., 2017). This suggests that N-[4-(3-chloroadamantanyl)(1,3-thiazol-2-yl)]-2-phenoxyacetamide could potentially be investigated for antimicrobial applications.

Synthetic Applications

The chemical reactivity and modification potential of compounds like N-[4-(3-chloroadamantanyl)(1,3-thiazol-2-yl)]-2-phenoxyacetamide open avenues for synthetic applications. Research into similar molecules, such as the sulfonyl derivatives of phenoxyacetamide, has highlighted methodologies for introducing functional groups that can enhance biological activity or modify physical and chemical properties for various applications (R. J. Cremlyn et al., 1978).

Biological Evaluation and Drug Design

The exploration of novel compounds for their potential in drug design is a critical area of research. For example, studies on benzothiazole-substituted β-lactam hybrids starting from (benzo[d]thiazol-2-yl)phenol have shown antimicrobial activities and moderate potential as medicines due to their selective toxicity profiles (Maryam Alborz et al., 2018). This indicates the relevance of investigating N-[4-(3-chloroadamantanyl)(1,3-thiazol-2-yl)]-2-phenoxyacetamide in the context of biological evaluation for drug development.

Antiproliferative and Anticancer Activity

The antiproliferative and anticancer activities of thiazole derivatives have been a subject of interest. For instance, pyridine linked thiazole hybrids have been synthesized and evaluated for their cytotoxic properties against various cancer cell lines, showing promising anticancer activity (Alaa M. Alqahtani et al., 2020). This underscores the potential for compounds like N-[4-(3-chloroadamantanyl)(1,3-thiazol-2-yl)]-2-phenoxyacetamide to be explored for their antiproliferative and anticancer properties.

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as how it is used. For example, if the compound is intended for use as a drug, it would need to undergo extensive testing to determine its safety and potential side effects .

Future Directions

Future research on this compound could involve further exploration of its synthesis and potential applications. For example, if the compound shows promise as a drug, it could be subject to further testing and development . Additionally, researchers could explore modifications to the compound’s structure to enhance its properties or reduce potential side effects.

properties

IUPAC Name

N-[4-(3-chloro-1-adamantyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN2O2S/c22-21-9-14-6-15(10-21)8-20(7-14,13-21)17-12-27-19(23-17)24-18(25)11-26-16-4-2-1-3-5-16/h1-5,12,14-15H,6-11,13H2,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXMDGVMKMHDJPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)Cl)C4=CSC(=N4)NC(=O)COC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(3-chloroadamantanyl)(1,3-thiazol-2-yl)]-2-phenoxyacetamide

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